Benzeneethanesulfonyl azide

Description

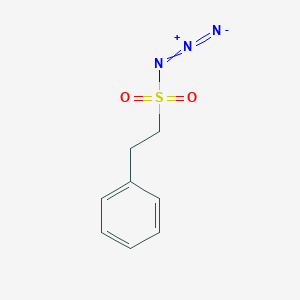

Benzenesulfonyl azide (C₆H₅N₃O₂S) is an organoazide compound characterized by a sulfonyl azide (–SO₂N₃) group attached to a benzene ring. Its molecular weight is 183.19 g/mol, with a monoisotopic mass of 183.010247 . Structurally, it features a planar benzene ring linked to a sulfonyl azide group, as confirmed by SMILES notation (C1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N−]) and InChI descriptors . This compound is widely utilized in organic synthesis for nitrene generation, sulfonamide formation, and as a precursor in click chemistry .

Properties

CAS No. |

54664-50-5 |

|---|---|

Molecular Formula |

C8H9N3O2S |

Molecular Weight |

211.24 g/mol |

IUPAC Name |

N-diazo-2-phenylethanesulfonamide |

InChI |

InChI=1S/C8H9N3O2S/c9-10-11-14(12,13)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

HVLJLAJJIVEYQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCS(=O)(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzeneethanesulfonyl azide can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with sodium azide in an organic solvent such as acetonitrile or dimethyl sulfoxide (DMSO). The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Benzeneethanesulfonyl azide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Cycloaddition Reactions: this compound can undergo [3+2] cycloaddition reactions with alkenes or alkynes to form triazoles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or DMSO.

Cycloaddition: Copper(I) catalysts in the presence of alkenes or alkynes.

Major Products Formed:

Substitution: Formation of sulfonamides or sulfonate esters.

Reduction: Formation of primary amines.

Cycloaddition: Formation of 1,2,3-triazoles.

Scientific Research Applications

Benzeneethanesulfonyl azide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzeneethanesulfonyl azide involves the reactivity of the azide group. In nucleophilic substitution reactions, the azide group acts as a nucleophile, attacking electrophilic centers and forming new bonds. In reduction reactions, the azide group is reduced to an amine, releasing nitrogen gas (N₂) in the process . In cycloaddition reactions, the azide group participates in [3+2] cycloaddition with alkenes or alkynes, forming triazoles .

Comparison with Similar Compounds

Research Findings and Case Studies

- Electrochemical Synthesis : Benzenesulfonyl azide was converted to sulfonamide with 85% yield under mild electrochemical conditions, demonstrating its utility in sustainable synthesis .

- Bioconjugation : 4-Acetamidobenzenesulfonyl azide showed enhanced stability in aqueous click chemistry compared to aliphatic azides, enabling efficient protein labeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.